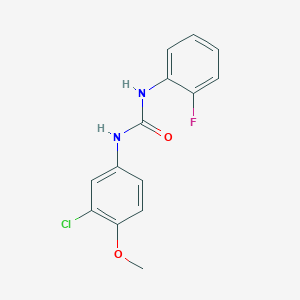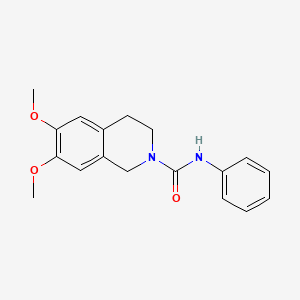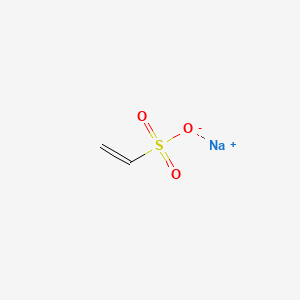
Sodium ethenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
See also: Lyapolate Sodium (monomer of).
Scientific Research Applications
Photoluminescence and Thermal Properties
Sodium ethene-bis-nitrobenzenesulfonate shows potential in photoluminescence due to increased rigidity and conjugation effect in its aromatic system. Coordination interactions of metal atoms to ligands result in red-shifting of emission wavelength, suggesting applications in luminescent materials (Yu, Qian, & Wang, 2012).
Intermediate for Gemini Surfactant
2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium, an intermediate for Gemini surfactant, was synthesized from ethenesulfonic sodium. This process is suitable for industrialization, indicating the use of sodium ethenesulfonate in surfactant production (Xing Ya-cheng, 2007).
Organic Electronics and Biomaterial Coatings
Studies on poly(3,4-ethylenedioxythiophene) doped with this compound-related compounds reveal its application in organic electronics and biomaterial coatings. The incorporation of various counterions, including sodium-based ones, impacts the electrical properties and chemical stability of these materials, crucial for biomedical applications (Spanninga, Martin, & Chen, 2009).
Conducting Polymer in Electronic Devices
Sodium ions in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) significantly influence its electrical and optical properties, and colloidal stability. This has implications for the use of this compound in the synthesis of conducting polymers for transparent and flexible electronic devices (Cho et al., 2018).
Thermally Curable Conductive Films
The copolymerization of sodium 4-styrenesulfonate and N-(methylol acrylamide) forms thermally curable copolymers with enhanced weather stability and water resistance. This finding suggests the application of this compound in developing conductive films with improved properties (Yin, Lee, & Chiu, 2011).
Thermoelectric Properties in Films
This compound derivatives are used to optimize the thermoelectric properties of poly(ethylene dioxythiophene):poly(styrenesulfonate) thin films, indicating its role in renewable energy generation from waste heat (Saxena et al., 2018).
Conductivity Enhancement of Conducting Films
Treatment with sodium-based salts, such as this compound, significantly enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films, crucial for applications in electronic devices (Xia & Ouyang, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "Sodium ethenesulfonate can be synthesized by the reaction of ethenesulfonic acid with sodium hydroxide.", "Starting Materials": ["Ethenesulfonic acid", "Sodium hydroxide"], "Reaction": [ "Add ethenesulfonic acid to a reaction flask", "Slowly add sodium hydroxide to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated sodium ethenesulfonate", "Wash the product with cold water", "Dry the product in a desiccator" ] } | |
CAS No. |
3039-83-6 |
Molecular Formula |
C2H4NaO3S |
Molecular Weight |
131.11 g/mol |
IUPAC Name |
sodium;ethenesulfonate |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5); |
InChI Key |
WCBBLESOBVCMFC-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C=CS(=O)(=O)O.[Na] |
| 3039-83-6 9002-97-5 |
|
physical_description |
Liquid 10-30% Aqueous solution: Liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
9002-97-5 |
Synonyms |
ethylenesulfonic acid polymer lyapolate lyapolate ammonium salt lyapolate sodium lyapolate sodium salt poly(sodium vinyl sulfonate) poly(vinyl sulfonic acid) poly(vinylsulfonic acid) polyethylene sulfonate polyvinyl sulfonic potassium polyvinylsulfonic acid PVS acid sodium apolate U 9843 U-9843 U9843 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-6-[2-oxo-2-(1-pyrrolidinyl)ethyl]-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1231846.png)
![N-(2-methoxy-5-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231850.png)

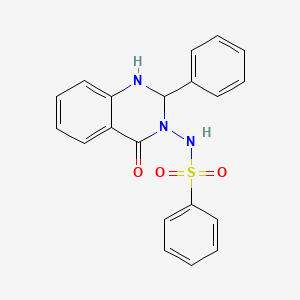
![2-(1,3-benzothiazol-2-ylthio)-N-[2-hydroxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1231856.png)
![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1231858.png)
![N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B1231859.png)
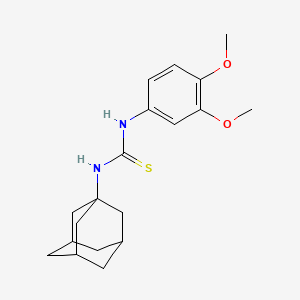
![3,4,6-Trimethoxy-5-oxo-8-benzo[7]annulenecarboxylic acid methyl ester](/img/structure/B1231862.png)
![2-[[6-Amino-2-[3-(dimethylamino)propylamino]-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1231864.png)


